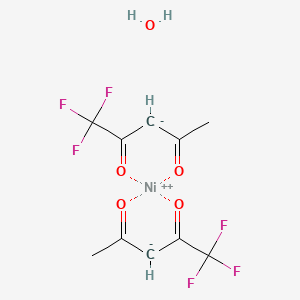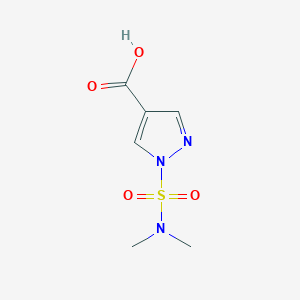![molecular formula C13H19FN2 B12087799 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine est un composé chimique qui présente un cycle pipéridine substitué par un groupe 3-fluoro-4-méthylphénylméthyle
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine implique généralement les étapes suivantes :
Matières Premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le chlorure de 3-fluoro-4-méthylbenzyle et la pipéridine.
Conditions de Réaction : La réaction est effectuée en conditions basiques, souvent en utilisant une base comme l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Procédure : Le chlorure de 3-fluoro-4-méthylbenzyle est mis en réaction avec la pipéridine dans un solvant approprié, tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF), à des températures élevées pour obtenir le produit souhaité.
Méthodes de Production Industrielle : Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de Réactions : Le 1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels tels que les cétones ou les acides carboxyliques.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium pour réduire toutes les doubles liaisons ou les groupes nitro présents.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l'azote de la pipéridine peut être alkylé ou acylé en utilisant des réactifs appropriés.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Gaz hydrogène avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Principaux Produits :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de dérivés d'amines réduits.
Substitution : Formation de dérivés N-alkylés ou N-acylés.
Applications de la Recherche Scientifique
Le 1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour son utilisation potentielle dans le développement de produits pharmaceutiques, en particulier ceux ciblant le système nerveux central.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action du 1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Composés Similaires :
3-Fluoro-1-méthylpipéridin-4-amine : Partage une structure pipéridine similaire mais avec des substituants différents.
Acide 4-(4-fluoro-3-méthylphényl)butanoïque : Contient un groupe fluorométhylphényl similaire mais diffère dans le groupe fonctionnel attaché au cycle aromatique.
Unicité : Le 1-[(3-Fluoro-4-méthylphényl)méthyl]pipéridin-3-amine est unique en raison de la position spécifique des groupes fluoro et méthyle sur le cycle aromatique, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité structurelle en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Applications De Recherche Scientifique
1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3-Fluoro-1-methylpiperidin-4-amine: Shares a similar piperidine structure but with different substituents.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Contains a similar fluoromethylphenyl group but differs in the functional group attached to the aromatic ring.
Uniqueness: 1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H19FN2 |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
1-[(3-fluoro-4-methylphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2/c1-10-4-5-11(7-13(10)14)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 |
Clé InChI |
JDFBNNDYONSEFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2CCCC(C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)

![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)

![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)


